molecular formula C9H9BrF2O B1374020 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene CAS No. 1342768-08-4

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene

Cat. No. B1374020
CAS RN: 1342768-08-4
M. Wt: 251.07 g/mol
InChI Key: DFUQHHVGPOKVLS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene, also known as BMDFM, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a sweet odor and is soluble in alcohol and ether. BMDFM is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Utility in Bromination Products : The NBS bromination of dimethylbenzene derivatives has been explored to create various bromination products, including bromomethyl benzene compounds. This research highlights the synthesis of sulfur-functionalized benzoquinone derivatives from bromomethylated compounds, demonstrating the synthetic versatility of such chemicals (Aitken et al., 2016).

  • Characterization and Structure Analysis : Research involving bromomethyl-substituted benzenes, similar in structure to the compound , has provided insights into their molecular structures, interactions, and packing motifs through X-ray crystallography. This research contributes to understanding the structural and interactional nuances of such compounds (Jones et al., 2012).

Polymer and Macromolecule Synthesis

  • Polymer Synthesis : Bromomethyl benzene compounds serve as key intermediates in the synthesis of polymers. For instance, hyperbranched polyethers have been synthesized using bromomethylated benzene derivatives, showcasing their application in creating complex polymeric structures (Uhrich et al., 1992).

  • Graft Copolymer Production : The synthesis of graft copolymers involving poly(p-phenylene) and polytetrahydrofuran or polystyrene side chains utilizes bromomethylated benzene derivatives as key components. These studies highlight the use of such compounds in advanced polymer chemistry (Cianga et al., 2002).

Chemical Reaction Studies and Applications

  • Role in Reaction Pathways : Bromomethyl benzene derivatives are studied for their behavior in various chemical reactions, including oxidation processes and reaction selectivity studies. These studies provide insights into the reactivity and applications of such compounds in broader chemical contexts (Okada & Kamiya, 1981), (Csicsery & Hickson, 1970).

  • Thermochemical Properties : Studies on the thermochemistry of halogen-substituted methylbenzenes, which include bromomethylated benzene derivatives, provide valuable data on their physical properties, such as vapor pressures and enthalpies. This research is crucial for understanding the thermodynamic behavior of these compounds (Verevkin et al., 2015).

properties

IUPAC Name

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-6-2-3-8(13-9(11)12)7(4-6)5-10/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUQHHVGPOKVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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